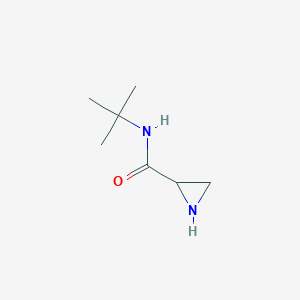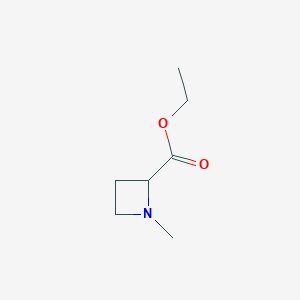![molecular formula C8H6N2O B11922435 4-[(Z)-hydroxyiminomethyl]benzonitrile](/img/structure/B11922435.png)
4-[(Z)-hydroxyiminomethyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Z)-hydroxyiminomethyl]benzonitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a hydroxyimino group attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-hydroxyiminomethyl]benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride under acidic or basic conditions to form benzaldoxime. This intermediate is then dehydrated to yield the desired benzonitrile derivative. The reaction conditions can vary, but common methods include:
Acid-Catalyzed Dehydration: Benzaldoxime is treated with an acid catalyst such as sulfuric acid or hydrochloric acid at elevated temperatures to promote dehydration.
Base-Catalyzed Dehydration: Benzaldoxime is treated with a base such as sodium hydroxide or potassium hydroxide, often in the presence of a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of ionic liquids as solvents and catalysts has been explored to enhance the efficiency and environmental sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-hydroxyiminomethyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the hydroxyimino group under mild conditions.
Major Products
Oxidation: Nitrobenzonitrile derivatives.
Reduction: Aminobenzonitrile derivatives.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(Z)-hydroxyiminomethyl]benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-[(Z)-hydroxyiminomethyl]benzonitrile involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds and participate in nucleophilic attacks, making it a versatile intermediate in organic synthesis. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further react to form amides or esters.
Comparison with Similar Compounds
Similar Compounds
Chloroxynil: 3,5-dichloro-4-hydroxybenzonitrile
Bromoxynil: 3,5-dibromo-4-hydroxybenzonitrile
Ioxynil: 3,5-diiodo-4-hydroxybenzonitrile
Uniqueness
4-[(Z)-hydroxyiminomethyl]benzonitrile is unique due to its hydroxyimino group, which imparts distinct reactivity compared to other benzonitrile derivatives. This functional group allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H6N2O |
|---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
4-[(Z)-hydroxyiminomethyl]benzonitrile |
InChI |
InChI=1S/C8H6N2O/c9-5-7-1-3-8(4-2-7)6-10-11/h1-4,6,11H/b10-6- |
InChI Key |
XUPNOABKAQYYOD-POHAHGRESA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\O)C#N |
Canonical SMILES |
C1=CC(=CC=C1C=NO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B11922356.png)
![7-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922363.png)

![7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B11922373.png)
![Furo[3,2-b]pyridin-7-ol](/img/structure/B11922381.png)
![7-Methyl-3H-pyrazolo[3,4-c]pyridine](/img/structure/B11922387.png)


![2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11922409.png)





